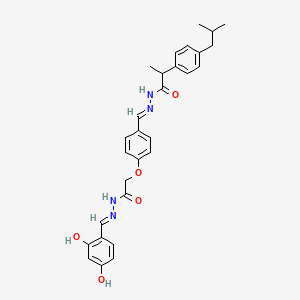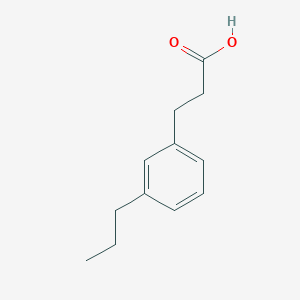
Propylbenzene-(CH2)2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylbenzene-(CH2)2-COOH, also known as 3-phenylpropanoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of propylbenzene where the terminal carbon of the propyl chain is substituted with a carboxylic acid group. This compound is a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, such as a protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylbenzene-(CH2)2-COOH can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting propylbenzene is then oxidized to form the carboxylic acid group.
Grignard Reaction: Propylbenzene can be reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylic acid.
Oxidation of Propylbenzene: Propylbenzene can be oxidized using potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of propylbenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Propylbenzene-(CH2)2-COOH can undergo oxidation reactions to form various products.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Benzoic acid
Reduction: 3-phenylpropanol
Substitution: Nitropropylbenzene, sulfonated propylbenzene, halogenated propylbenzene
Applications De Recherche Scientifique
Propylbenzene-(CH2)2-COOH has several applications in scientific research:
Biology: As a hapten, it is used in immunological studies to understand the immune response and the development of antibodies
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propylbenzene-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins and forms a complex that is recognized by the immune system. This triggers an immune response, leading to the production of antibodies . The carboxylic acid group can also participate in various chemical reactions, such as oxidation and reduction, by interacting with specific reagents and catalysts .
Comparaison Avec Des Composés Similaires
Propylbenzene-(CH2)2-COOH can be compared with other similar compounds, such as:
Benzylbenzoic acid: Similar structure but with a benzyl group instead of a propyl group.
Phenylacetic acid: Similar structure but with a shorter side chain.
Cinnamic acid: Similar structure but with a double bond in the side chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a hapten and participate in various chemical reactions. Its ability to elicit an immune response when attached to a carrier protein makes it valuable in immunological studies .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-(3-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-4-10-5-3-6-11(9-10)7-8-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |
Clé InChI |
PUHHXSXAQLVDPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
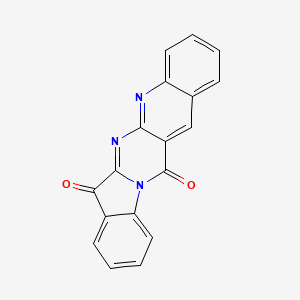
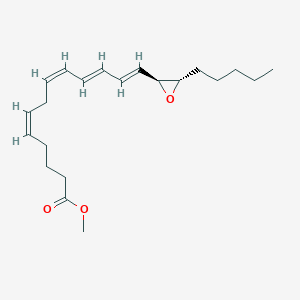
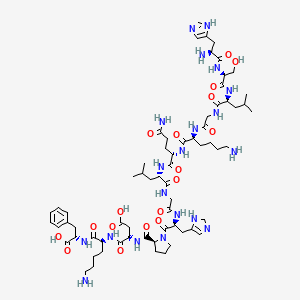
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)


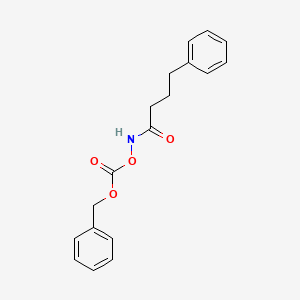
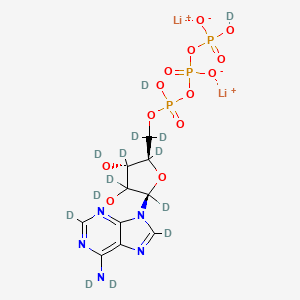
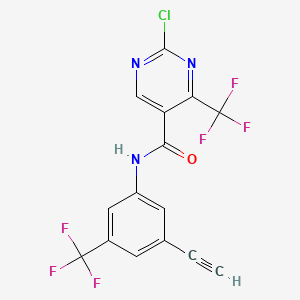
![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)

